N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide
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Overview
Description
N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
Target of Action
The primary target of N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .
Mode of Action
This compound: interacts with its target, the Amyloid beta A4 protein, by preventing neurodegeneration induced by the Amyloid-beta protein . This interaction results in neuroprotective properties, which are considered central to the treatment of Alzheimer’s disease .
Biochemical Pathways
The biochemical pathways affected by This compound are primarily related to the pathogenesis of Alzheimer’s disease. The compound’s interaction with the Amyloid beta A4 protein can prevent the accumulation of Amyloid-beta protein, which is a key factor in the development of Alzheimer’s disease .
Result of Action
The molecular and cellular effects of This compound ’s action are primarily neuroprotective. The compound prevents neurodegeneration induced by the Amyloid-beta protein, which can lead to a delay or prevention of the onset of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide typically involves the reaction of 1-benzothiophen-5-amine with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired benzamide compound.
Industrial Production Methods: Industrial production of benzothiophene derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. For instance, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C provides rapid access to benzothiophene scaffolds .
Chemical Reactions Analysis
Types of Reactions: N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene and thiophene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide can be compared with other benzothiophene derivatives such as:
1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one: Known for its affinity towards 5-HT1A serotonin receptors.
N-(1-benzothiophen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide: Studied for its potential in enhancing monoclonal antibody production.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which differentiate it from other benzothiophene derivatives.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-20-14-5-3-4-13(16(14)21-2)17(19)18-12-6-7-15-11(10-12)8-9-22-15/h3-10H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUXKDPSAZSJCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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